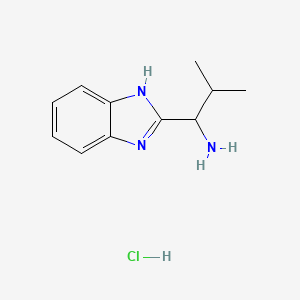
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research indicates the synthesis of palladium(II) and platinum(II) complexes with benzimidazole ligands, showing potential as anticancer compounds. These complexes demonstrated activity against various cancer cell lines, such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), suggesting their potential for development into anticancer therapies (Ghani & Mansour, 2011).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic media. Their effectiveness is attributed to the adsorption on the steel surface, forming insoluble complexes with ferrous species, and their inhibition efficiency increases with the concentration and structural complexity of the benzimidazole segments (Tang et al., 2013).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole have shown promising antibacterial and cytotoxic properties. Some compounds exhibited significant activity against bacterial strains and in vitro cytotoxicity, highlighting their potential for further pharmacological development (Noolvi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives have been applied in the field of materials science, specifically in the development of organic light-emitting diodes (OLEDs). Bipolar molecules derived from benzimidazole demonstrated excellent thermal stability and solubility, making them suitable as host materials for phosphorescent OLEDs with enhanced performance (Ge et al., 2008).
Mechanism of Action
Target of Action
The primary targets of these compounds are parasitic infections, specifically those caused by the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .
Mode of Action
These compounds interact with the parasitic larvae, leading to their death . The compounds have shown to be more effective than clinically used anthelmintic drugs such as albendazole and ivermectin . They have been observed to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37 °C in both concentrations (50 and 100 μg ml −1) .
Biochemical Pathways
The compounds affect the oxidative stress pathways in the host that are induced by the parasites . They have antioxidant properties and are capable of reacting with various free radicals . They can react through several possible reaction pathways – Hydrogen Atom Transfer in nonpolar medium, Single Electron Transfer followed by Proton Transfer in polar medium and Radical Adduct Formation in both media .
Pharmacokinetics
The compounds have been synthesized in high yields under relatively milder reaction conditions . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The result of the action of these compounds is the death of the parasitic larvae, leading to the treatment of the parasitic infection . In addition, they also have antioxidant activity, which can help to mitigate the oxidative stress induced by the parasites in the host .
Action Environment
The action of these compounds can be influenced by environmental factors such as temperature. For example, their effectiveness in killing parasitic larvae has been observed at an incubation temperature of 37 °C . Other environmental factors that could potentially influence their action, efficacy, and stability would need to be investigated in further studies.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBREHSYAXDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



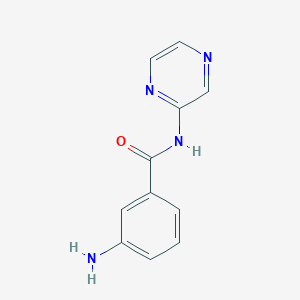
![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
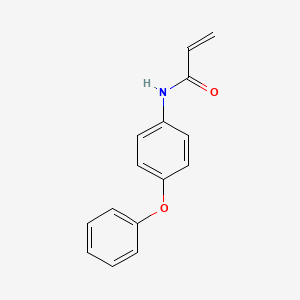
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
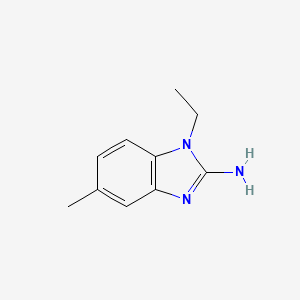
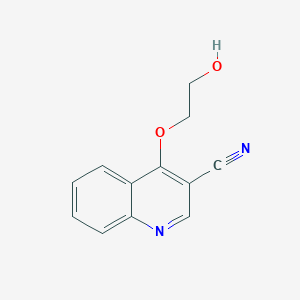

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

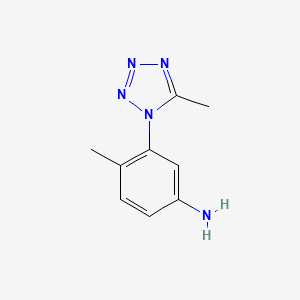
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)

